molecular formula C8H10ClNO B6203333 2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one CAS No. 861357-58-6

2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one

Cat. No.: B6203333
CAS No.: 861357-58-6
M. Wt: 171.62 g/mol
InChI Key: SNCHNJOPTXAHSC-UHFFFAOYSA-N
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Description

2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one typically involves the reaction of 3,5-dimethylpyrrole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted pyrrole derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins, DNA, or enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(1H-pyrrol-1-yl)ethan-1-one
  • 2-chloro-1-(4,5-dimethylthiazol-2-yl)ethan-1-one
  • 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Uniqueness

2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one is unique due to the presence of the 3,5-dimethyl substituents on the pyrrole ring. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

861357-58-6

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C8H10ClNO/c1-5-3-6(2)10-8(5)7(11)4-9/h3,10H,4H2,1-2H3

InChI Key

SNCHNJOPTXAHSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C(=O)CCl)C

Purity

95

Origin of Product

United States

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